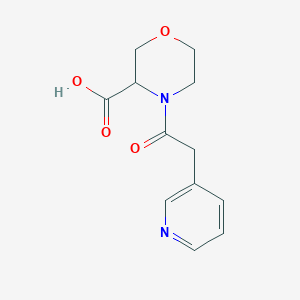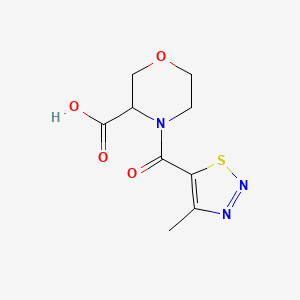
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid, also known as MTMCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTMCM is a heterocyclic compound that contains a morpholine ring and a thiadiazole ring.
Aplicaciones Científicas De Investigación
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to have antimicrobial, antiviral, and anticancer properties in vitro. 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. For example, 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects in vitro. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and proteins. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential as a drug candidate for various diseases. Its heterocyclic structure and unique chemical properties make it a promising candidate for drug development. However, one limitation of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to optimize the formulation and delivery of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid for in vivo studies.
Direcciones Futuras
There are several future directions for the study of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo and its potential as a drug candidate for various diseases.
Métodos De Síntesis
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylthiadiazole-5-carboxylic acid with morpholine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain pure 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid.
Propiedades
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-5-7(17-11-10-5)8(13)12-2-3-16-4-6(12)9(14)15/h6H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSOIGISSHAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

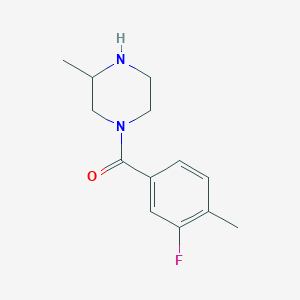


![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
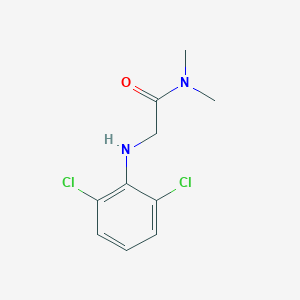
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)


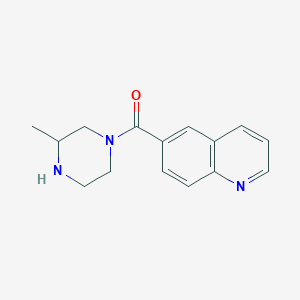
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)


